molecular formula C40H35N3O B14785309 N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)butyramide

N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)butyramide

Katalognummer: B14785309
Molekulargewicht: 573.7 g/mol
InChI-Schlüssel: HJZXYDKHAFMNSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)butyramide is a complex organic compound characterized by its unique structure, which includes a benzhydryl group and a biindole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)butyramide typically involves multiple steps, starting with the preparation of the benzhydryl and biindole intermediates. The benzhydryl group can be synthesized through the reaction of diphenylmethane with appropriate reagents . The biindole moiety is prepared by coupling two indole units, which can be achieved through various methods, including oxidative coupling .

The final step involves the coupling of the benzhydryl and biindole intermediates with a butyramide group. This can be done using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling steps and the development of more efficient catalysts for the oxidative coupling of indole units.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)butyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation of the biindole moiety can lead to the formation of quinone derivatives, while reduction of the benzhydryl group can yield diphenylmethane derivatives .

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a potential candidate for studying protein-ligand interactions.

    Medicine: It may have potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)butyramide involves its interaction with specific molecular targets. The benzhydryl group can interact with hydrophobic pockets in proteins, while the biindole moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and lead to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)butyramide is unique due to its combination of a benzhydryl group and a biindole moiety. This unique structure allows it to interact with a wide range of molecular targets and makes it a versatile compound for various applications .

Eigenschaften

Molekularformel

C40H35N3O

Molekulargewicht

573.7 g/mol

IUPAC-Name

N-[2-[[3-(2-benzhydryl-1H-indol-3-yl)-1H-indol-2-yl]methyl]phenyl]butanamide

InChI

InChI=1S/C40H35N3O/c1-2-15-36(44)42-32-23-12-9-20-29(32)26-35-38(30-21-10-13-24-33(30)41-35)39-31-22-11-14-25-34(31)43-40(39)37(27-16-5-3-6-17-27)28-18-7-4-8-19-28/h3-14,16-25,37,41,43H,2,15,26H2,1H3,(H,42,44)

InChI-Schlüssel

HJZXYDKHAFMNSP-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)NC1=CC=CC=C1CC2=C(C3=CC=CC=C3N2)C4=C(NC5=CC=CC=C54)C(C6=CC=CC=C6)C7=CC=CC=C7

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.